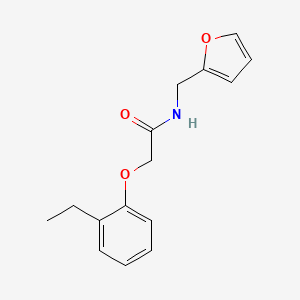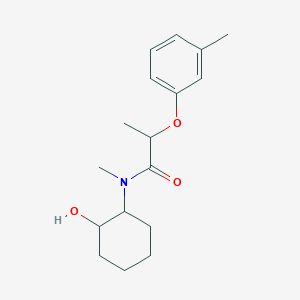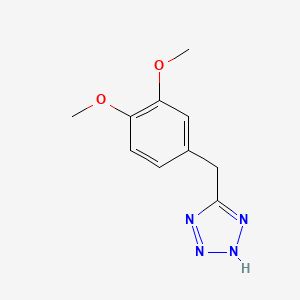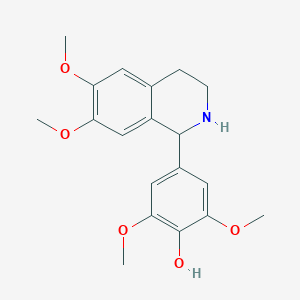![molecular formula C20H27N3O2 B5540295 N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5540295.png)
N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide often involves multi-step reactions, starting from simple precursors. For example, N-substituted imidazolylbenzamides, which share structural similarities, can be synthesized through a series of reactions, including the use of imidazole moieties as viable replacements for other functional groups to produce specific electrophysiological activities (Morgan et al., 1990). These synthetic routes typically involve condensation reactions, the use of protective groups, and sometimes, specific catalysts to guide the reaction towards the desired product.
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those with imidazole rings, can be elucidated using various analytical techniques such as NMR, X-ray crystallography, and mass spectrometry. For instance, the structure of certain benzamide derivatives has been confirmed by X-ray crystallographic analysis, establishing configurations and geometries of the molecules (Browne et al., 1981). These analyses provide detailed insights into the three-dimensional arrangement of atoms within the molecule, crucial for understanding the compound's chemical reactivity and interactions.
Chemical Reactions and Properties
Compounds with imidazolylbenzamide structures are involved in various chemical reactions, contributing to their diverse chemical properties. For example, cyclocondensation reactions are common in synthesizing such compounds, leading to the formation of complex heterocyclic structures (Sokolov et al., 2014). These reactions often result in compounds with multiple reactive sites, allowing further functionalization or participation in additional chemical processes.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on compounds with structural similarities, such as those involving imidazole and benzamide moieties, often focuses on their synthesis and the exploration of their chemical properties. For example, studies have explored cyclocondensation reactions involving methyl isoxazol and imidazole derivatives, leading to new chemical entities with potential therapeutic applications. These synthetic approaches are foundational for developing novel compounds with tailored biological activities (Sokolov et al., 2014).
Biological Activity and Therapeutic Potential
Compounds featuring imidazole rings, similar to the one , have been extensively studied for their biological activities. These activities span from antihypertensive effects in nonpeptide angiotensin II receptor antagonists to potential antiulcer agents through the synthesis of substituted imidazo[1,2-a]pyridines. For instance, derivatives of imidazoles have shown promise as potent antihypertensive agents upon oral administration, highlighting the critical role of the imidazole moiety in interacting with biological targets (Carini et al., 1991).
Drug Design and Optimization
Further research into related compounds has focused on drug design and optimization to enhance biological efficacy and selectivity. For example, the development of TNF-alpha Converting Enzyme (TACE) inhibitors incorporates imidazolylbenzamides to achieve potent inhibition, showcasing the adaptability of these chemical frameworks in designing drugs with desired pharmacological profiles (Ott et al., 2008).
Propriétés
IUPAC Name |
N-[cyclopropyl-(1-methylimidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-20(2,25)11-10-14-4-6-16(7-5-14)19(24)22-17(15-8-9-15)18-21-12-13-23(18)3/h4-7,12-13,15,17,25H,8-11H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJJHLLGXIFXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)NC(C2CC2)C3=NC=CN3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(1,3-benzodioxol-5-yl)acryloyl]pyrrolidine](/img/structure/B5540232.png)
![1-ethyl-7-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4(1H)-one](/img/structure/B5540236.png)


![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)

![3-(3-methoxyphenyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5540278.png)

![4-[4-(4-biphenylyloxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5540292.png)

![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)
